molecular formula C9H11ClN2 B1415176 4-chloro-1-N-cyclopropylbenzene-1,2-diamine CAS No. 1092286-35-5

4-chloro-1-N-cyclopropylbenzene-1,2-diamine

Cat. No. B1415176
CAS RN: 1092286-35-5
M. Wt: 182.65 g/mol
InChI Key: QELFMJJQKBPITL-UHFFFAOYSA-N
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Description

4-chloro-1-N-cyclopropylbenzene-1,2-diamine, also known as CPBD, is a crystalline compound with the chemical formula C9H11ClN2. It has a molecular weight of 182.65 g/mol .


Synthesis Analysis

The synthesis of 1,2-diamines, such as 4-chloro-1-N-cyclopropylbenzene-1,2-diamine, is a challenging process due to the inhibitory effect of the diamine products on transition metal catalysts and the difficulty in controlling reaction diastereoselectivity and regioselectivity . A scalable electrocatalytic 1,2-diamination reaction has been reported that can convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity .


Molecular Structure Analysis

The molecular structure of 4-chloro-1-N-cyclopropylbenzene-1,2-diamine is represented by the formula C9H11ClN2 . More detailed structural information can be obtained from resources like PubChem and ChemicalBook .


Physical And Chemical Properties Analysis

4-chloro-1-N-cyclopropylbenzene-1,2-diamine has a molecular weight of 182.65 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .

Scientific Research Applications

Quinoxaline and its Derivatives

Quinoxaline, a benzopyrazine derivative, plays a crucial role in the development of pharmaceuticals, dyes, and antibiotics such as echinomycin and levomycin. Its structural analogs, including substituted derivatives, have been explored for their antitumoral properties and as catalysts' ligands. This reflects the chemical versatility and potential biomedical applications of heterocyclic compounds related to 4-chloro-1-N-cyclopropylbenzene-1,2-diamine (Aastha Pareek & Dharma Kishor, 2015).

Environmental Implications of Heterocyclic Compounds

Research into the environmental occurrence, toxicity, and degradation of triclosan, a synthetic antibacterial agent, has implications for understanding the environmental behavior of structurally related heterocyclic compounds. This research highlights the importance of monitoring and mitigating the environmental impact of such compounds (G. Bedoux et al., 2012).

Flame Retardancy and Dielectric Properties

Heterocyclic compounds such as cyclotriphosphazenes, which share a similar domain of chemical engineering applications, are investigated for their flame retardancy and dielectric properties. This underscores the potential of 4-chloro-1-N-cyclopropylbenzene-1,2-diamine and its derivatives in materials science and engineering applications (Siti Nur Khalidah Usri et al., 2021).

Luminescent Materials

The study of nanostructured luminescent micelles, which can incorporate various luminescent tags, demonstrates the potential of heterocyclic compounds in sensing applications, bioimaging, and drug delivery. This area of research exemplifies the diverse applications of heterocyclic compounds in developing advanced materials and sensing technologies (Shashikana Paria et al., 2022).

properties

IUPAC Name

4-chloro-1-N-cyclopropylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELFMJJQKBPITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-N-cyclopropylbenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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